molecular formula C25H18FN3S B2593663 (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile CAS No. 477298-00-3

(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2593663
CAS No.: 477298-00-3
M. Wt: 411.5
InChI Key: JOQDMWXZOWRAJV-RCCKNPSSSA-N
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Description

The compound (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile features a thiazole core substituted with a biphenyl group at the 4-position, an α,β-unsaturated nitrile (enenitrile) moiety, and a 5-fluoro-2-methylphenylamino group. This article compares its structural, physicochemical, and synthetic aspects with related compounds reported in the literature.

Properties

IUPAC Name

(E)-3-(5-fluoro-2-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3S/c1-17-7-12-22(26)13-23(17)28-15-21(14-27)25-29-24(16-30-25)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,15-16,28H,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQDMWXZOWRAJV-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and biphenyl derivatives exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific compound may possess similar mechanisms, making it a candidate for further investigation in oncology.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The presence of the biphenyl group could enhance the lipophilicity of the compound, potentially improving its penetration into microbial membranes. Preliminary studies suggest that compounds with similar structures demonstrate effective inhibition against a range of bacteria and fungi .

Synthesis Techniques

The synthesis of (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile can be approached through various synthetic routes. Common methods include:

  • Condensation Reactions : Utilizing thiazole derivatives with appropriate aryl amines under acidic or basic conditions.
  • Cross-Coupling Reactions : Employing palladium-catalyzed coupling techniques to form biphenyl structures.

These methods allow for the modification of functional groups to optimize biological activity and selectivity .

Material Science

The unique properties of thiazole-based compounds lend themselves to applications in material science. Their ability to form stable complexes with metals makes them suitable for use in catalysts or as ligands in coordination chemistry.

Agricultural Chemistry

There is potential for this compound to be developed into agrochemicals due to its biological activity against pests and pathogens. Thiazole derivatives have been explored as fungicides and herbicides, indicating a promising avenue for agricultural applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazole-based compounds in various applications:

  • Anticancer Studies : A study demonstrated that a related thiazole compound significantly inhibited tumor growth in xenograft models .
  • Antimicrobial Efficacy : Research showed that thiazole derivatives exhibited potent activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
  • Synthesis Optimization : Recent advancements in synthetic methodologies have improved yields and reduced reaction times for producing thiazole-based compounds .

Mechanism of Action

The mechanism of action of (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features and Analogues

The target compound shares structural motifs with several analogues, particularly in the thiazole core and substituted anilino groups (Table 1).

Table 1: Structural Comparison of Thiazole-Based Analogues

Compound Name Thiazol Substituent Anilino Substituent Molecular Weight (g/mol) Reference
(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile Biphenyl-4-yl 5-fluoro-2-methylphenyl ~407.45 (calculated) Target
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-dimethoxyphenyl 4-nitrophenyl 408.43
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Phenyl 2-fluoro-5-nitrophenyl ~384.38 (calculated)
Substituent Effects:
  • Electron-Donating Groups (EDGs): The 5-fluoro-2-methylphenyl group in the target compound combines moderate EDG (methyl) and EWG (fluoro) effects, balancing lipophilicity and electronic properties for bioavailability .

Physicochemical Properties

Molecular Weight and Solubility

  • The target compound’s molecular weight (~407.45 g/mol) aligns with analogues like the 3,4-dimethoxyphenyl derivative (408.43 g/mol, ), suggesting similar solubility profiles.
  • The biphenyl group in the target compound may reduce aqueous solubility compared to simpler phenyl substituents (e.g., ), but the fluorine atom could mitigate this by enhancing polarity.

Stability and Reactivity

  • The enenitrile moiety is susceptible to nucleophilic attack, a feature shared with analogues in and . Stability under physiological conditions would depend on substitution patterns.

Common Strategies

  • Thiazole Formation: Cyclocondensation of thioureas with α-haloketones or coupling reactions, as seen in the synthesis of 5-amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]pyrazole derivatives ().
  • Substitution Reactions: Introduction of the anilino group via nucleophilic aromatic substitution, analogous to methods in .

Example Protocol (Hypothetical for Target Compound):

Thiazole Core Synthesis: React 4-biphenylthioamide with bromoacetonitrile under basic conditions to form the thiazole ring.

Knoevenagel Condensation: Introduce the enenitrile group using malononitrile and an aldehyde precursor.

Amination: Attach the 5-fluoro-2-methylaniline via Pd-catalyzed coupling or direct substitution.

Crystallographic Insights

Hydrogen Bonding and Packing

  • Analogues like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione form hydrogen-bonded networks (N–H···S, O–H···S; ). The target compound’s amino group may similarly participate in N–H···N or N–H···π interactions, influencing crystal packing and stability.
  • Single-crystal X-ray studies of related triazole-thiones () reveal planar geometries, suggesting the target compound’s thiazole and biphenyl groups may adopt coplanar conformations.

Limitations and Challenges

  • Comparative Studies: As noted in , differences in biological targets (e.g., anti-echinococcal vs. antimalarial) complicate functional comparisons.

Biological Activity

The compound (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile , characterized by its complex structure involving thiazole and biphenyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure can be represented as follows:

C27H22FN2S\text{C}_{27}\text{H}_{22}\text{F}\text{N}_{2}\text{S}

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of bioactivities. The biological activities associated with this compound include:

  • Anticancer Activity
    • Thiazole derivatives have been shown to possess significant anticancer properties. Studies indicate that modifications in the thiazole structure enhance cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. For instance, derivatives with specific substitutions demonstrated IC50 values in the micromolar range, indicating potent activity .
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Notably, it showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro studies revealed minimum inhibitory concentrations (MICs) that suggest promising potential as an antimicrobial agent .
  • Antifungal Activity
    • In addition to antibacterial effects, the compound also exhibited antifungal activity against drug-resistant strains of Candida species. Research highlighted that certain thiazole derivatives could outperform traditional antifungal agents like fluconazole .

Anticancer Studies

A recent study explored the synthesis of various thiazole derivatives and their biological evaluation against cancer cell lines. The results indicated that modifications in the thiazole ring significantly influenced the anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency due to increased electron deficiency at the reactive sites .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
3hA54912.5Induction of apoptosis
3jCaco-28.7Cell cycle arrest
7MCF715.0Inhibition of proliferation

Antimicrobial Studies

In antimicrobial assays, the compound was tested against a panel of pathogens. The findings revealed that it possessed a broad spectrum of activity with noteworthy efficacy against resistant strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

PathogenMIC (µg/mL)Activity Level
MRSA16Moderate
VRE8High
E. coli32Low

Antifungal Studies

The antifungal potential was assessed using various Candida strains, including those resistant to standard treatments. The compound demonstrated superior efficacy compared to fluconazole.

Table 3: Antifungal Activity Against Candida Strains

Candida StrainMIC (µg/mL)Comparison
C. albicans4Better than Fluconazole
C. auris16Comparable

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to verify the (E)-configuration of the propenenitrile moiety and confirm substitution patterns in the thiazole and biphenyl groups. For example, 1H^1H-NMR can resolve aromatic protons and the amino group’s coupling .
  • Elemental Analysis (CHNS) : Validate empirical formula consistency (e.g., C, H, N, S content) using a microanalyzer. Discrepancies >0.3% warrant purification .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the proposed structure .

Q. How is X-ray crystallography applied to resolve stereochemical uncertainties in this compound?

  • Methodological Answer :

  • Single-crystal diffraction data collected at low temperature (e.g., 100 K) improve resolution. Use SHELX programs (e.g., SHELXL) for refinement, focusing on anisotropic displacement parameters to validate the (E)-configuration and thiazole-phenyl torsion angles .
  • Address twinning or disorder by applying restraints to overlapping atoms or using the TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

  • Methodological Answer :

  • Factor Screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) via fractional factorial designs. For example, optimize the thiazole-formation step using a Central Composite Design to maximize yield .
  • Response Surface Modeling : Fit polynomial models to predict optimal conditions (e.g., 70°C in DMF with 1.2 eq. K2_2CO3_3) and validate with triplicate runs .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodological Answer :

  • Dynamic NMR Analysis : If crystallography suggests rigid conformations but NMR shows fluxionality, perform variable-temperature 1H^1H-NMR to detect coalescence points and calculate rotational barriers .
  • DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental bond lengths/angles to identify discrepancies caused by crystal packing effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify reactive sites. The α,β-unsaturated nitrile group’s LUMO likely governs Michael addition reactivity .
  • Transition State Modeling : Use QM/MM methods to simulate attack trajectories of nucleophiles (e.g., thiols) on the nitrile group, incorporating solvent effects via COSMO-RS .

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